molecular formula C25H33N3O6S B15187667 Einecs 289-359-4 CAS No. 87980-30-1

Einecs 289-359-4

Cat. No.: B15187667
CAS No.: 87980-30-1
M. Wt: 503.6 g/mol
InChI Key: QGTXWYFALBBOJT-QFHYWFJHSA-N
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Description

2,2’-azobis(2-methylpropionitrile) , is a chemical compound widely used in various industrial and scientific applications. It is a white crystalline powder that is soluble in organic solvents and is commonly used as a radical initiator in polymerization reactions.

Preparation Methods

2,2’-azobis(2-methylpropionitrile): can be synthesized through the reaction of 2-methylpropionitrile with sodium azide in the presence of a solvent such as dimethylformamide . The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods often involve large-scale batch or continuous processes to ensure consistent quality and yield.

Chemical Reactions Analysis

2,2’-azobis(2-methylpropionitrile): undergoes various types of chemical reactions, including:

    Thermal Decomposition: When heated, it decomposes to form nitrogen gas and two radicals, which can initiate polymerization reactions.

    Oxidation: It can be oxidized to form .

    Reduction: It can be reduced to form derivatives.

Common reagents and conditions used in these reactions include organic solvents , heat , and catalysts . The major products formed from these reactions are typically polymers and oligomers .

Scientific Research Applications

2,2’-azobis(2-methylpropionitrile): is widely used in scientific research due to its ability to generate radicals. Some of its applications include:

    Polymer Chemistry: It is used as a radical initiator in the polymerization of monomers to form polymers such as and .

    Biology: It is used in the study of radical-induced damage to biological molecules and cells.

    Medicine: It is used in the development of drug delivery systems and in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of plastics, rubbers, and adhesives.

Mechanism of Action

The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the generation of radicals through thermal decomposition. The compound decomposes to form two 2-cyanoprop-2-yl radicals, which can initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets and pathways involved in this process include the carbon-carbon double bonds of monomers and the formation of covalent bonds between monomer units.

Comparison with Similar Compounds

2,2’-azobis(2-methylpropionitrile): is unique in its ability to generate radicals at relatively low temperatures, making it a valuable initiator in polymerization reactions. Similar compounds include:

    2,2’-azobis(2-methylbutyronitrile): A similar radical initiator with a slightly different structure.

    2,2’-azobis(isobutyronitrile): Another radical initiator with similar properties but different decomposition temperatures.

    Benzoyl peroxide: A commonly used radical initiator with different chemical properties and applications.

These compounds are used in similar applications but may differ in their reactivity, decomposition temperatures, and solubility in various solvents.

Properties

CAS No.

87980-30-1

Molecular Formula

C25H33N3O6S

Molecular Weight

503.6 g/mol

IUPAC Name

N,N-diethylethanamine;4-[(4E)-4-[(3,4-dimethoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid

InChI

InChI=1S/C19H18N2O6S.C6H15N/c1-12-16(10-13-4-9-17(26-2)18(11-13)27-3)19(22)21(20-12)14-5-7-15(8-6-14)28(23,24)25;1-4-7(5-2)6-3/h4-11H,1-3H3,(H,23,24,25);4-6H2,1-3H3/b16-10+;

InChI Key

QGTXWYFALBBOJT-QFHYWFJHSA-N

Isomeric SMILES

CCN(CC)CC.CC\1=NN(C(=O)/C1=C/C2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)S(=O)(=O)O

Canonical SMILES

CCN(CC)CC.CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)S(=O)(=O)O

Origin of Product

United States

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